molecular formula C13H24N2O4S B2495687 Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2287268-42-0

Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2495687
CAS No.: 2287268-42-0
M. Wt: 304.41
InChI Key: HJLKELJSOYNOAV-UHFFFAOYSA-N
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Description

Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Reactivity

  • The oxidizing system of tert-butyl hydroperoxide and tetrabutylammonium iodide has been shown to be capable of generating iminyl radicals from related compounds, which undergo intramolecular reactions to yield azaspirocyclohexadienones under an oxygen atmosphere. This pathway offers insights into the synthesis and reactivity of spirocyclic compounds (Li, Yang, Su, & Yu, 2015).
  • Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the synthetic versatility of spirocyclic compounds for further selective derivations (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Application in Polymer Science

  • Studies on polymer stabilizers have introduced a new concept of a synergistic mechanism between phenolic and thiopropionate type antioxidants, showcasing the application of spirocyclic compounds like tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate in enhancing polymer stability (Yachigo, Sasaki, & Kojima, 1992).

Pharmaceutical and Medicinal Chemistry Applications

Chemical Space Exploration

Properties

IUPAC Name

tert-butyl 9-imino-9-oxo-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-6-7-18-13(10-15)4-8-20(14,17)9-5-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLKELJSOYNOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCS(=N)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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